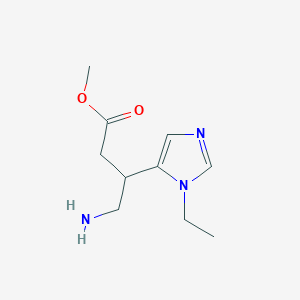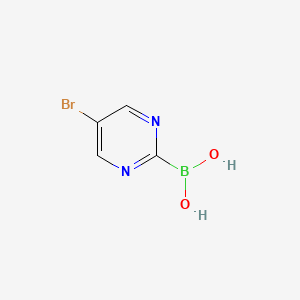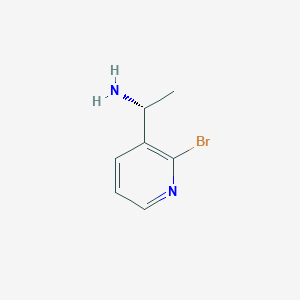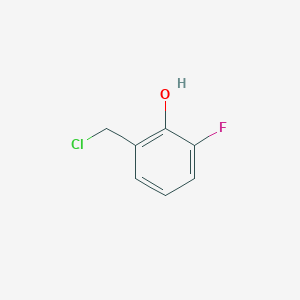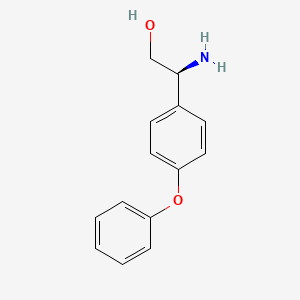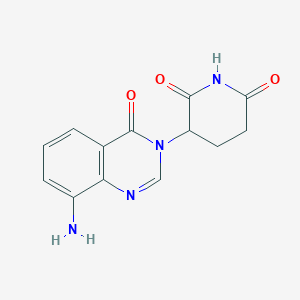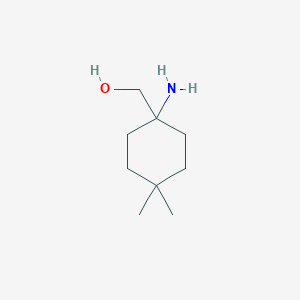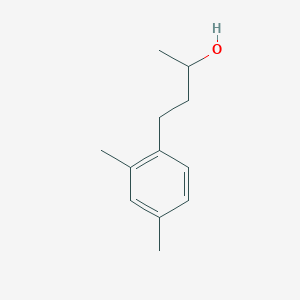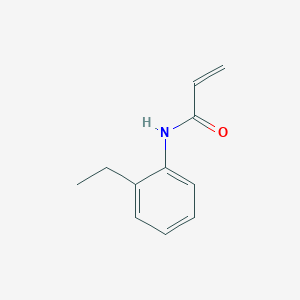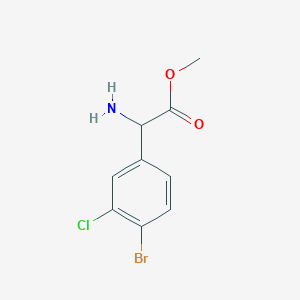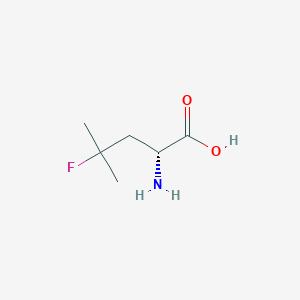
(R)-2-Amino-4-fluoro-4-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-4-fluoro-4-methylpentanoic acid is a chiral amino acid derivative with a unique structure that includes a fluorine atom and a methyl group on the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-4-fluoro-4-methylpentanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method includes the fluorination of a suitable precursor, followed by amination and subsequent purification steps to isolate the desired enantiomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The process is optimized to achieve high yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Types of Reactions:
Oxidation: ®-2-Amino-4-fluoro-4-methylpentanoic acid can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding keto acids.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, converting the compound into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products: The major products formed from these reactions include keto acids, alcohol derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
®-2-Amino-4-fluoro-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects, including as an anticancer or antiviral agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of ®-2-Amino-4-fluoro-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the amino and methyl groups contribute to the overall activity. The compound may inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby blocking normal enzymatic functions.
Comparaison Avec Des Composés Similaires
®-2-Amino-4-methylpentanoic acid: Lacks the fluorine atom, which may result in different reactivity and biological activity.
®-2-Amino-4-fluorobutanoic acid: Similar structure but with a shorter carbon chain, affecting its chemical properties and applications.
®-2-Amino-4-chloro-4-methylpentanoic acid:
Uniqueness: The presence of the fluorine atom in ®-2-Amino-4-fluoro-4-methylpentanoic acid imparts unique properties, such as increased stability, altered reactivity, and enhanced biological activity compared to its non-fluorinated counterparts. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H12FNO2 |
|---|---|
Poids moléculaire |
149.16 g/mol |
Nom IUPAC |
(2R)-2-amino-4-fluoro-4-methylpentanoic acid |
InChI |
InChI=1S/C6H12FNO2/c1-6(2,7)3-4(8)5(9)10/h4H,3,8H2,1-2H3,(H,9,10)/t4-/m1/s1 |
Clé InChI |
UYFWXTAZASDCCA-SCSAIBSYSA-N |
SMILES isomérique |
CC(C)(C[C@H](C(=O)O)N)F |
SMILES canonique |
CC(C)(CC(C(=O)O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(3-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13555016.png)
![4-{4-[(Piperidin-4-yl)methyl]benzoyl}morpholinehydrochloride](/img/structure/B13555023.png)

